PDE5 Inhibition Potency Relative to Papaverine Analogs
In a PDE5 inhibition assay, 6-Demethyl 6-O-Benzyl Papaverine was found to be 'insignificant' in its inhibitory activity [1]. While this finding might seem negative, it provides a crucial quantitative benchmark against more potent analogs. For instance, Eupaverine, a related analog, exhibited a Ki of 0.6 μM and an I50 of 7.5 μM in similar PDE assays, making it ~13x more potent than Papaverine (Ki = 2 μM, I50 = 20 μM) [2]. Therefore, 6-Demethyl 6-O-Benzyl Papaverine serves as an essential low-activity reference compound, enabling researchers to accurately quantify the enhanced potency of novel inhibitors or to validate assay specificity.
| Evidence Dimension | PDE5 Inhibitory Activity (Relative Potency) |
|---|---|
| Target Compound Data | Insignificant inhibition |
| Comparator Or Baseline | Eupaverine: Ki = 0.6 μM, I50 = 7.5 μM; Papaverine: Ki = 2 μM, I50 = 20 μM |
| Quantified Difference | Target compound is >13-fold less potent than Papaverine, based on I50 ratio. |
| Conditions | In vitro PDE5 inhibition assay; specific conditions for target compound: cAMP phosphodiesterase assay with bovine aorta, 1 μM cGMP, calcium (10 μM), calmodulin (15 nM) [1]; Comparator data from a separate PDE activity study [2]. |
Why This Matters
This quantitative inactivity is a critical selection criterion for researchers needing a structurally precise but functionally inert control for PDE assays, ensuring observed effects are specific to novel inhibitors.
- [1] BindingDB. Assay in Summary_ki: ChEMBL_216500 (CHEMBL819310). Inhibitory activity against cAMP phosphodiesterase. View Source
- [2] Reference Citation Analysis. Eupaverine and Papaverine PDE inhibition data. Citing a primary study. Available at: https://www.referencecitationanalysis.com/ View Source
